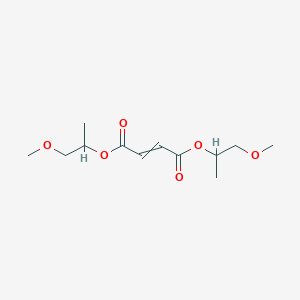
Phenyldi(pyren-1-yl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyldi(pyren-1-yl)phosphine oxide is an organic compound known for its unique electronic properties. It is characterized by the presence of two pyrene groups attached to a phosphine oxide core. This compound is notable for its high electron affinity and large band gap, making it a valuable material in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyldi(pyren-1-yl)phosphine oxide can be synthesized through a multi-step process involving the reaction of pyrene with phosphorus trichloride, followed by oxidation. The reaction typically requires an inert atmosphere and the use of a suitable solvent such as dichloromethane. The final oxidation step can be achieved using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyldi(pyren-1-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to the corresponding phosphine.
Substitution: The pyrene groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Phenyldi(pyren-1-yl)phosphine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyldi(pyren-1-yl)phosphine oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyldi(pyren-1-yl)phosphine oxide involves its ability to act as an electron acceptor. This property is attributed to the high electron affinity of the pyrene groups and the phosphine oxide core. The compound facilitates charge transfer processes in organic electronic devices by shifting the Fermi level and enhancing conductivity .
Comparison with Similar Compounds
Similar Compounds
Phenyldi(pyren-2-yl)phosphine oxide: Similar structure but with pyrene groups attached at different positions.
Bis(pyren-1-yl)phenylphosphine oxide: Another derivative with two pyrene groups and a phenyl group attached to the phosphine oxide core.
Uniqueness
Phenyldi(pyren-1-yl)phosphine oxide is unique due to its high electron affinity and large band gap, which are not commonly found in other similar compounds. These properties make it particularly valuable in enhancing the performance of organic electronic devices .
Properties
Molecular Formula |
C38H23OP |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
1-[phenyl(pyren-1-yl)phosphoryl]pyrene |
InChI |
InChI=1S/C38H23OP/c39-40(30-10-2-1-3-11-30,33-22-18-28-14-12-24-6-4-8-26-16-20-31(33)37(28)35(24)26)34-23-19-29-15-13-25-7-5-9-27-17-21-32(34)38(29)36(25)27/h1-23H |
InChI Key |
WMZCREDANYEXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B14100225.png)
![8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100242.png)
![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B14100257.png)
![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14100265.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-fluorobenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100276.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14100283.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100298.png)

![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)
![N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14100322.png)


